molecular formula C9H10ClIO B14771143 4-Chloro-2-iodo-1-isopropoxybenzene

4-Chloro-2-iodo-1-isopropoxybenzene

Cat. No.: B14771143
M. Wt: 296.53 g/mol
InChI Key: CFGVVGBQGIKTBA-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-1-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-1-isopropoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-1-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

4-Chloro-2-iodo-1-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1-isopropoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2-Chloro-1-iodo-4-isopropoxybenzene
  • 4-Chloro-1-iodo-2-isopropoxybenzene
  • 2-Chloro-1-fluoro-4-iodobenzene

Comparison: 4-Chloro-2-iodo-1-isopropoxybenzene is unique due to the specific positions of the chlorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10ClIO

Molecular Weight

296.53 g/mol

IUPAC Name

4-chloro-2-iodo-1-propan-2-yloxybenzene

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3

InChI Key

CFGVVGBQGIKTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

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